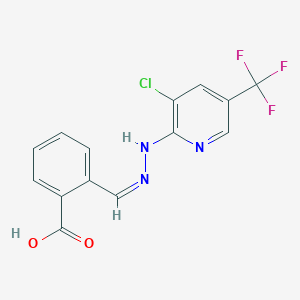
(E)-2-((2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)hydrazono)methyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-((2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)hydrazono)methyl)benzoic acid is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with chlorine and trifluoromethyl groups, and a benzoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-((2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)hydrazono)methyl)benzoic acid typically involves the following steps:
Formation of the Hydrazone Intermediate: The initial step involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine-2-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone.
Condensation Reaction: The hydrazone intermediate is then subjected to a condensation reaction with 2-formylbenzoic acid under acidic conditions to yield the final product.
The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
(E)-2-((2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)hydrazono)methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the chlorine atom on the pyridine ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, (E)-2-((2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)hydrazono)methyl)benzoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and biochemical pathways. Its ability to undergo specific reactions makes it a valuable tool for investigating biological processes at the molecular level.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its structural features suggest that it may interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of agrochemicals or pharmaceuticals.
作用机制
The mechanism of action of (E)-2-((2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)hydrazono)methyl)benzoic acid involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with signal transduction processes, leading to the desired biological effects.
相似化合物的比较
Similar Compounds
2-((2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)hydrazono)methyl)benzoic acid: Similar structure but different stereochemistry.
3-chloro-5-(trifluoromethyl)pyridine-2-carbaldehyde: A precursor in the synthesis of the target compound.
2-formylbenzoic acid: Another precursor used in the synthesis.
Uniqueness
(E)-2-((2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)hydrazono)methyl)benzoic acid is unique due to its specific stereochemistry and the presence of both chlorine and trifluoromethyl groups on the pyridine ring
属性
分子式 |
C14H9ClF3N3O2 |
|---|---|
分子量 |
343.69 g/mol |
IUPAC 名称 |
2-[(Z)-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene]methyl]benzoic acid |
InChI |
InChI=1S/C14H9ClF3N3O2/c15-11-5-9(14(16,17)18)7-19-12(11)21-20-6-8-3-1-2-4-10(8)13(22)23/h1-7H,(H,19,21)(H,22,23)/b20-6- |
InChI 键 |
LETQKYLIAHMXMI-IOXNKQMXSA-N |
手性 SMILES |
C1=CC=C(C(=C1)/C=N\NC2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)O |
规范 SMILES |
C1=CC=C(C(=C1)C=NNC2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[1-Benzyl-3-(2-methoxyphenyl)pyrazol-4-yl]prop-2-enoic acid](/img/structure/B14122772.png)
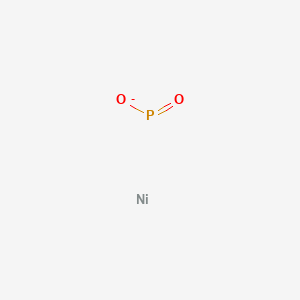

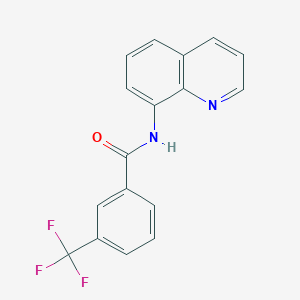
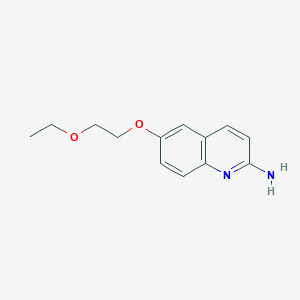

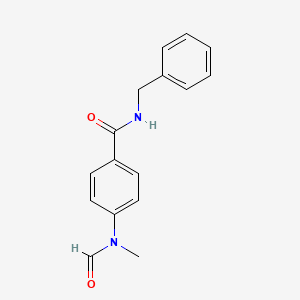
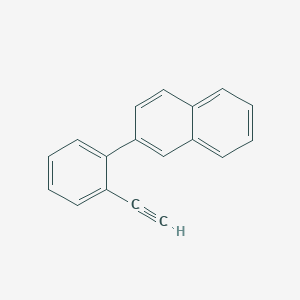
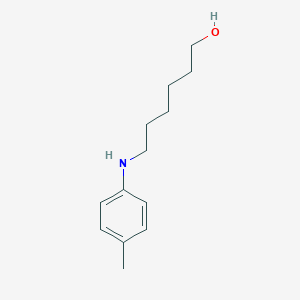
![N-(4-acetamidophenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14122829.png)
![7-Chloro-1-(4-chlorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14122843.png)
![N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]benzamide](/img/structure/B14122857.png)
![12,16-Dimethyl-6-(methylamino)-15-[1-(methylamino)ethyl]-7-methylidenepentacyclo[9.7.0.01,3.03,8.012,16]octadecan-14-ol](/img/structure/B14122863.png)
![N-(4-chloro-3-nitrophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B14122864.png)
